molecular formula C4H10ClNO B1655631 Methyl propionimidate hydrochloride CAS No. 39739-45-2

Methyl propionimidate hydrochloride

Cat. No.: B1655631
CAS No.: 39739-45-2
M. Wt: 123.58 g/mol
InChI Key: RYVNOHHLKWGUGC-UHFFFAOYSA-N
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Description

Methyl propionimidate hydrochloride is a chemical compound belonging to the class of imidates. It is widely used in various chemical and biological applications due to its unique reactivity and properties. The compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidate functional group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propionimidate hydrochloride can be synthesized through several methods, with the most common being the Pinner reaction. This involves the acid-catalyzed alcoholysis of a nitrile. Another method includes the synthesis from ortho-esters or carbonyl compounds. Direct alkylation of amides is also a common approach, although it may lead to competition between N- and O-alkylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of polar solvents and basic conditions (e.g., NaH, LHMDS, K2CO3) to achieve N-alkylation. The use of alkyl halides as alkylating agents is common, and the reaction is typically carried out in the presence of a hindered base to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl propionimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted imidates .

Scientific Research Applications

Methyl propionimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl propionimidate hydrochloride involves its reactivity with nucleophiles. The imidate group can undergo nucleophilic attack, leading to the formation of various derivatives. This reactivity is utilized in the modification of biomolecules, where the compound can form covalent bonds with amino groups in proteins and peptides, thereby altering their structure and function .

Comparison with Similar Compounds

  • Phenyl N-phenylbenz-thioimidate hydrochloride
  • Ethyl N-(cyano-N’-methylcarbamoylmethyl) formimidate

Comparison: Methyl propionimidate hydrochloride is unique due to its methyl group, which imparts specific reactivity and solubility properties. Compared to phenyl N-phenylbenz-thioimidate hydrochloride and ethyl N-(cyano-N’-methylcarbamoylmethyl) formimidate, this compound is more commonly used in protein modification and organic synthesis due to its favorable reactivity profile .

Properties

IUPAC Name

methyl propanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(5)6-2;/h5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVNOHHLKWGUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505914
Record name Methyl propanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39739-45-2
Record name Methyl propanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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